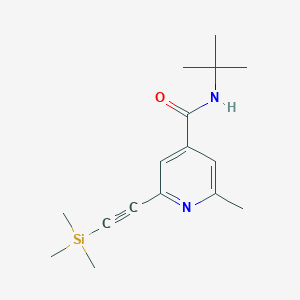
N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide: is a complex organic compound that belongs to the class of isonicotinamides It is characterized by the presence of tert-butyl, methyl, and trimethylsilyl groups attached to an isonicotinamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-methylisonicotinic acid with tert-butylamine to form the corresponding amide. This intermediate is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene under palladium-catalyzed conditions to introduce the trimethylsilyl-ethynyl group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions: N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isonicotinamide backbone or the ethynyl group.
Substitution: The tert-butyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce saturated analogs.
科学的研究の応用
Chemistry: N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the binding affinities and specificities of biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its ability to interact with specific molecular targets can be exploited to develop drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the tert-butyl and trimethylsilyl groups can enhance the compound’s binding affinity and selectivity, leading to specific biological effects.
類似化合物との比較
N-(tert-Butyl)-2-methylisonicotinamide: Lacks the trimethylsilyl-ethynyl group, resulting in different reactivity and applications.
2-Methyl-6-((trimethylsilyl)ethynyl)isonicotinamide: Lacks the tert-butyl group, affecting its stability and binding properties.
N-(tert-Butyl)-isonicotinamide: Lacks both the methyl and trimethylsilyl-ethynyl groups, leading to distinct chemical behavior.
Uniqueness: N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide is unique due to the combination of tert-butyl, methyl, and trimethylsilyl-ethynyl groups. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C16H24N2OSi |
|---|---|
分子量 |
288.46 g/mol |
IUPAC名 |
N-tert-butyl-2-methyl-6-(2-trimethylsilylethynyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C16H24N2OSi/c1-12-10-13(15(19)18-16(2,3)4)11-14(17-12)8-9-20(5,6)7/h10-11H,1-7H3,(H,18,19) |
InChIキー |
OYDHXKQSRKMTOG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C#C[Si](C)(C)C)C(=O)NC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


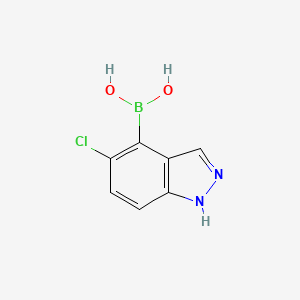
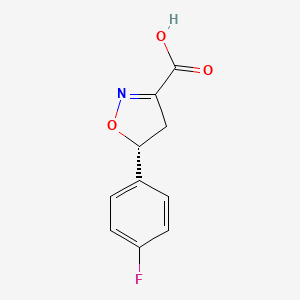
![(S)-3-Amino-1-methyl-5-methylene-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B11757877.png)
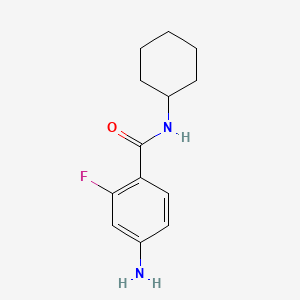
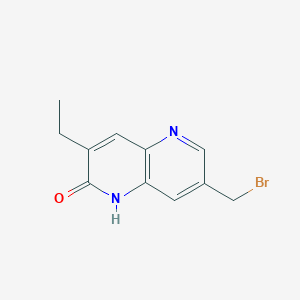
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11757895.png)

![[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol](/img/structure/B11757904.png)

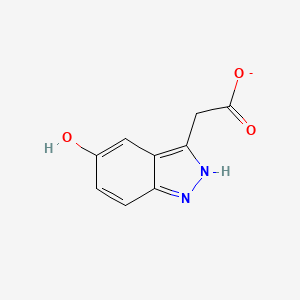
![1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11757920.png)
![1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11757930.png)
![Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11757938.png)
![2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11757945.png)
